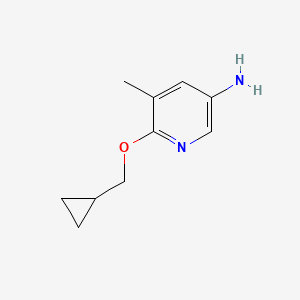

6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine

Description

2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol is a synthetic alkanolamine derivative featuring a propane-1,3-diol backbone substituted with a 2-fluorobenzylamino group.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

6-(cyclopropylmethoxy)-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H14N2O/c1-7-4-9(11)5-12-10(7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |

InChI Key |

AAPATRQVAUEWCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine typically involves the reaction of 5-methylpyridin-3-amine with cyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Research Implications

- Drug Design: The fluorine atom in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs.

- Material Science: Alkanolamines like TRIS derivatives are valuable in polymer synthesis due to their branched hydroxyl groups .

- Limitations : Lack of direct biological data for the target compound necessitates further studies on its pharmacokinetics and toxicity.

Biological Activity

6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a methyl group. Its molecular formula contributes to its distinctive reactivity and biological interactions. The cyclopropylmethoxy moiety is particularly significant as it influences the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Utilizing appropriate precursors to achieve the desired substitution.

- Introduction of Functional Groups : The cyclopropylmethoxy group is introduced through alkylation or etherification reactions.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms may involve interference with bacterial enzyme activity or disruption of cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies conducted on several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma), demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities suggest a promising therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| L1210 | 15.3 |

| CEM | 20.1 |

| HeLa | 12.7 |

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, such as enzymes and receptors involved in signal transduction pathways. These interactions may lead to alterations in cellular functions, contributing to its antimicrobial and anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that at a concentration of 10 µM, the compound effectively inhibited the growth of Staphylococcus aureus by disrupting its cell wall synthesis.

- Cancer Cell Line Studies : In a comparative analysis with other pyridine derivatives, this compound showed superior antiproliferative effects against HeLa cells, emphasizing its potential as a lead compound for further development .

Q & A

Q. What are the common synthetic routes for 6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine cores. For analogous compounds (e.g., 6-Chloro-2-methoxy-5-methylpyridin-3-amine), key steps include:

- Nucleophilic substitution : Reacting halogenated pyridines (e.g., 2-amino-6-chloropyridine) with cyclopropylmethoxy groups under reflux in ethanol (8–10 hours) .

- Protection/deprotection : Amino groups may require protection (e.g., Boc) to prevent side reactions during alkoxylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are standard. Yield optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodological Answer :

- Structural confirmation : Use -NMR (e.g., δ 1.0–1.2 ppm for cyclopropyl protons, δ 6.5–7.5 ppm for pyridine protons) and -NMR .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (ESI+) confirms molecular ion peaks .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic/oxidative stability, with TLC tracking .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Storage : Store in amber vials at −20°C under argon to prevent oxidation/hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol for biological assays to avoid solvent-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme studies) and validate cell lines (e.g., HEK293 vs. HeLa) to address variability .

- Dose-response curves : Perform IC determinations in triplicate with statistical validation (e.g., ANOVA) to identify outliers .

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinases) to model binding poses. Focus on cyclopropylmethoxy’s steric effects .

- MD simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) and residue-specific interactions (e.g., hydrogen bonds with catalytic lysines) .

- QSAR models : Train models with pyridine derivatives’ bioactivity data to predict ADMET properties .

Q. What strategies optimize regioselectivity during functionalization of the pyridine core?

- Methodological Answer :

- Directing groups : Install temporary groups (e.g., boronic esters) to steer cyclopropylation to the 6-position .

- Catalytic systems : Pd/XPhos catalysts enhance cross-coupling efficiency for methoxy groups .

- Kinetic vs. thermodynamic control : Vary temperatures (e.g., 0°C for kinetic selectivity) during substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.